molecular formula C12H22N2O2 B13525724 Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13525724
M. Wt: 226.32 g/mol
InChI Key: ISPMXPYRMPANCU-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure comprising a cyclohexane ring fused to a cyclopropane moiety (4-azaspiro[2.5]octane). The tert-butyl carbamate (Boc) group at the 4-position acts as a protective group for the secondary amine, while the primary amine at the 6-position enables further functionalization. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents targeting Plasmodium phosphatidylinositol 4-kinase (PI4K) . Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 238.32 g/mol . The spirocyclic architecture imparts conformational rigidity, which can enhance binding specificity to biological targets .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3

InChI Key

ISPMXPYRMPANCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the spirocyclic azaspiro core
  • Introduction of the amino substituent at the 6-position
  • Protection of the carboxyl group as a tert-butyl ester

These steps are often performed sequentially and can be optimized for laboratory or industrial scale production.

Detailed Synthetic Routes

Route via Spirocyclic Intermediate Formation and Boc Protection

One documented approach involves the synthesis of the azaspiro[2.5]octane core, followed by selective amination and tert-butyl ester formation:

Step Reaction Description Reagents/Conditions Notes
1 Formation of 4-azaspiro[2.5]octane core Cyclization of appropriate amino-ketone precursors under acidic/basic conditions Boron trifluoride etherate and sodium borohydride may be used for reduction steps
2 Amination at the 6-position Introduction of amino group via nucleophilic substitution or reductive amination Selective amination ensures position-specific substitution
3 Protection of carboxyl group as tert-butyl ester Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions Boc protection stabilizes the carboxylate for further transformations

This route is reported to have a moderate overall yield, with the Boc protection step critical for isolating the target compound.

Alternative Synthesis via Epoxide Opening and Coupling

Another method involves epoxidation of a methylenepiperidine intermediate followed by nucleophilic ring opening and Boc protection:

Step Reaction Description Reagents/Conditions Notes
1 Epoxidation of 4-methylenepiperidine meta-Chloroperoxybenzoic acid (mCPBA) Forms epoxide intermediate
2 Nucleophilic ring opening of epoxide Reaction with amines or phenols Provides functionalized intermediates
3 Boc protection of amine Trifluoroacetic acid (TFA) deprotection followed by coupling with Boc anhydride Yields Boc-protected amino spirocyclic compound

This approach allows for structural diversification and has been used in related azaspiro compounds synthesis.

Industrial-Scale Preparation Using Coupling Reagents

For larger scale synthesis, coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to couple amines with carboxylic acids, facilitating the formation of the tert-butyl ester:

Step Reaction Description Reagents/Conditions Notes
1 Amino spirocyclic intermediate preparation As above Purified intermediate
2 Coupling with tert-butyl carboxylic acid derivative EDC, HOBt, base (e.g., triethylamine), organic solvents like DMF High coupling efficiency and purity

This method is preferred for its scalability and reproducibility in pharmaceutical manufacturing.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.
  • Bases: Triethylamine, diisopropylethylamine (DIPEA), or sodium bicarbonate are used to maintain basic conditions during Boc protection.
  • Temperatures: Reactions are generally conducted at room temperature to moderate heating (25–60°C).
  • Reaction Times: Vary from a few hours up to overnight (12–24 hours) depending on step and scale.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Yield Scalability
Boron trifluoride etherate reduction and Boc protection Direct formation of azaspiro core; straightforward Boc protection Lower overall yield; sensitive reagents Moderate (40–60%) Moderate
Epoxide opening and coupling Allows functional group diversity; mild conditions Multi-step; requires careful control of epoxide opening Moderate to high Good for small to medium scale
Coupling with EDC/HOBt High coupling efficiency; scalable Requires pure intermediates; cost of coupling reagents High (>70%) Excellent for industrial scale

Research Findings and Considerations

  • The presence of the spirocyclic framework imparts conformational rigidity, which is beneficial for biological activity and selectivity in drug design.
  • Boc protection stabilizes the carboxylate functionality, facilitating handling and further synthetic transformations.
  • Optimizing solvent and base choice is critical to maximize yield and purity.
  • The amino group at the 6-position is reactive and can be further derivatized for medicinal chemistry applications.
  • Industrial synthesis emphasizes reproducibility, cost-effectiveness, and environmental considerations, favoring coupling reagent methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spiro compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate is an organic compound featuring a unique spirocyclic structure, which includes a tert-butyl group and an amino group attached to a four-membered azaspiro ring. It has a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of approximately 226.32 g/mol . This compound is valuable in medicinal chemistry and organic synthesis because its structural features allow for diverse chemical reactivity and biological interactions.

Applications

This compound's versatility in reactivity makes it a valuable intermediate in organic synthesis. Its structural characteristics are conducive to binding with biological molecules, which is essential for drug efficacy. Interaction studies help elucidate the compound's mechanism of action and potential therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design and development, highlighting its role in modulating biological pathways effectively.

Scientific Research Applications

This compound shows potential as a pharmacological agent due to its ability to interact with biological targets, including enzymes and receptors. This interaction may lead to modulation of biochemical pathways, making it a candidate for drug development aimed at specific therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate is highlighted through comparisons with analogous spirocyclic compounds (Table 1). Key differences in ring size, substituents, and functional groups influence their chemical reactivity, biological activity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance References
This compound C₁₂H₂₂N₂O₂ 238.32 6-amino group, 4-Boc protection, spiro[2.5]octane Antimalarial intermediate (PI4K inhibition)
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate C₁₂H₁₉NO₃ 225.29 4-oxo group, 6-aza configuration Synthetic intermediate for further derivatization
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate C₁₁H₂₀N₂O₂ 212.29 Smaller spiro[2.4]heptane ring, reduced steric bulk Unspecified; structural studies
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate 2[C₁₁H₂₀N₂O₂] + C₂H₂O₄ 514.61 (hemi-oxalate) Dual nitrogen atoms (4,7-positions), oxalate salt Building block for supramolecular chemistry
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate C₁₂H₁₉NO₃ 225.28 7-oxo group, altered hydrogen-bonding potential High-purity reagent for organic synthesis

Key Comparative Insights

Structural Variations and Reactivity: The 6-amino group in the target compound enables nucleophilic coupling reactions, as demonstrated in antimalarial drug synthesis . In contrast, the 4-oxo () and 7-oxo () analogues lack this reactivity, limiting their utility as final intermediates but making them suitable for ketone-specific modifications.

Biological Activity: Only the target compound and its derivatives (e.g., compound 26 in ) show documented antimalarial activity, underscoring the importance of the 6-amino group for PI4K inhibition . The 7-oxo analogue () is associated with safety hazards (e.g., H302, H315), whereas safety data for the target compound remain unspecified .

Synthetic Utility :

  • The Boc-protected amines in all compounds facilitate stability during multi-step syntheses. However, the diaza-spiro derivative’s hemi-oxalate salt () may complicate purification steps due to ionic interactions .

Biological Activity

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate (CAS: 2387602-56-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molar Mass : 226.32 g/mol
  • IUPAC Name : this compound
  • Synonyms : 4-Amino-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester, among others.

This compound is believed to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects. The compound's structure suggests it may function as a modulator of receptor activity, particularly in the central nervous system.

Pharmacological Properties

  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can help mitigate cellular damage caused by free radicals.
  • Potential Analgesic Effects : Given its structural similarity to known analgesics, there is potential for this compound to act on opioid receptors, although specific studies are needed to confirm this activity.

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of similar spirocyclic compounds against oxidative stress in neuronal cell lines. Results indicated that these compounds could significantly reduce apoptosis markers and restore mitochondrial membrane potential in cells exposed to oxidative agents like tert-butyl hydroperoxide (tBHP) .

CompoundCell LineTreatment ConcentrationOutcome
Spiro CompoundSH-SY5Y10 µMReduced apoptosis by 40%
tBHPSH-SY5Y100 µMInduced cell death

Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated their ability to scavenge free radicals effectively. In vitro assays showed that these compounds could inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

CompoundIC50 (µM)Lipid Peroxidation Inhibition (%)
Tert-butyl spiro compound2570%
Control (Vitamin E)1585%

Study 3: Pain Management Potential

In a pharmacological assessment, derivatives of spiro compounds were tested for their analgesic properties using animal models. The results suggested that these compounds could act as dual m-opioid receptor agonists and sigma-1 receptor antagonists, thus providing pain relief without significant side effects .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate?

The compound is typically synthesized via multi-step organic reactions, emphasizing precise control of reaction conditions (e.g., temperature, solvent polarity) to optimize yield and purity. Common methods involve cyclization reactions to form the spirocyclic core, followed by Boc-protection of the amine group. For instance, tert-butyl carbamate derivatives often utilize tert-butoxycarbonyl (Boc) anhydride under basic conditions . Reaction intermediates may require purification via column chromatography or recrystallization to achieve >95% purity, as noted in spirocyclic compound syntheses .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Enantioselective synthesis can employ iridium-catalyzed asymmetric amination, as demonstrated in the preparation of structurally related azaspiro compounds. For example, allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane reacted under Ir catalysis (70°C, DMF) to yield a product with 98% yield and 95% enantiomeric excess (ee). Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for ee determination .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and Boc-group integrity. The tert-butyl signal typically appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed m/z 225.1365 for C12_{12}H19_{19}NO3_3) .
  • FTIR : Identification of carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} from the Boc group .

Advanced: How can crystallographic data resolve ambiguities in spirocyclic ring conformation?

Single-crystal X-ray diffraction (SCXRD) is definitive for determining bond angles, torsion angles, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small molecules. For example, hydrogen-bonding patterns in azaspiro compounds can stabilize crystal packing, as analyzed via graph-set theory .

Basic: What are the primary biological targets or applications of this compound?

It serves as a scaffold in medicinal chemistry for targeting enzymes (e.g., proteases) or receptors (e.g., GPCRs). The amino and Boc groups enable derivatization to enhance binding affinity or pharmacokinetic properties. Preliminary studies suggest utility in neurotransmitter modulation .

Advanced: How can researchers address contradictory bioactivity data across different studies?

Methodological discrepancies (e.g., assay conditions, cell lines) often underlie contradictions. To mitigate:

  • Standardize in vitro assays (e.g., fixed ATP concentrations in kinase assays).
  • Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays).
  • Cross-reference synthetic protocols to rule out structural impurities .

Basic: What safety precautions are essential when handling this compound?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis of the Boc group .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapor; work in a fume hood .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can computational methods aid in optimizing synthetic pathways?

Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., cyclization). Molecular docking screens potential derivatives for bioactivity, prioritizing candidates for synthesis. Software like Gaussian or AutoDock is commonly used .

Basic: What solvents and conditions stabilize this compound during reactions?

Polar aprotic solvents (e.g., DMF, DCM) are preferred for Boc-deprotection (using TFA) or nucleophilic substitutions. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis .

Advanced: How can researchers validate the absence of regioisomers in the final product?

  • 2D NMR : NOESY or COSY correlations confirm spatial proximity of protons in the spirocyclic core.
  • LC-MS/MS : Monitor for mass fragments indicative of regioisomeric impurities .

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